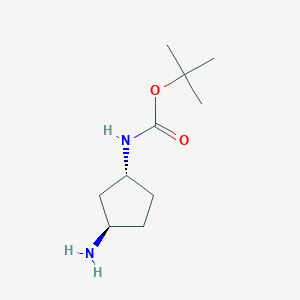

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Description

Overview of Cyclopentyl Carbamates in Chemical Research

Cyclopentyl carbamates have gained substantial recognition in chemical research due to their unique structural properties and synthetic versatility. These compounds represent a specialized class of carbamate derivatives that incorporate five-membered carbocyclic rings, offering distinct advantages over their linear or other cyclic counterparts. The carbamate functionality itself serves as an amide-ester hybrid, providing exceptional chemical and proteolytic stability while maintaining reactivity under specific conditions. In pharmaceutical chemistry, cyclopentyl carbamates have demonstrated particular value as protecting groups for amino functionalities, enabling complex synthetic transformations while preserving sensitive amine groups throughout multi-step synthetic sequences.

The structural rigidity imposed by the cyclopentyl ring system contributes to enhanced selectivity in chemical reactions and improved pharmacological properties in drug development applications. Research has shown that the conformational constraints of the five-membered ring can significantly influence molecular recognition events and binding affinities with biological targets. Furthermore, the ability to introduce specific stereochemical configurations at multiple positions within the cyclopentyl framework has made these compounds particularly attractive for the synthesis of chiral pharmaceuticals and natural products. The development of efficient synthetic methodologies for accessing diverse cyclopentyl carbamate structures has been a focus of intense research activity, with particular emphasis on stereoselective approaches that can deliver enantiomerically pure materials.

Structural Significance of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

The structural architecture of this compound presents several critical features that contribute to its chemical significance and synthetic utility. The compound possesses a molecular formula of C₁₀H₂₀N₂O₂ with a molecular weight of 200.28 grams per mole, representing a compact yet functionally rich molecular framework. The tert-butyloxycarbonyl protecting group attached to the primary amine provides exceptional stability under basic conditions while remaining susceptible to acid-mediated cleavage, making it an ideal choice for protecting group strategies in organic synthesis.

The stereochemical configuration designated as (1R,3R) indicates the absolute configuration at two chiral centers within the cyclopentyl ring system, establishing a trans-diaxial relationship between the amino and carbamate-protected amino functionalities. This specific stereochemical arrangement creates a well-defined three-dimensional structure that can be crucial for molecular recognition processes and stereoselective synthetic transformations. The presence of both a free amino group and a protected amino group within the same molecule provides opportunities for selective functionalization and orthogonal protection strategies in complex synthetic sequences.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ | Computed by PubChem |

| Molecular Weight | 200.28 g/mol | Computed by PubChem |

| CAS Registry Number | 1009075-44-8 | Chemical Abstracts Service |

| IUPAC Name | tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate | Computed by Lexichem TK |

| SMILES Notation | CC(C)(C)OC(=O)N[C@@H]1CCC@HN | Computed by OEChem |

| InChI Key | PGBVMVTUWHCOHX-HTQZYQBOSA-N | Computed by InChI |

Historical Context and Development

The development of this compound can be traced to the broader evolution of carbamate protecting group chemistry that began gaining prominence in the latter half of the twentieth century. The tert-butyloxycarbonyl protecting group, commonly referred to in chemical literature as the Boc group, was first introduced as a reliable method for amino group protection due to its stability under basic conditions and clean removal under acidic conditions. The extension of this protecting group strategy to more complex molecular scaffolds, including chiral cyclopentyl systems, represented a natural progression in synthetic methodology development.

Early research into cyclopentyl-based amino acid derivatives and their protected forms emerged from the need for non-natural amino acid building blocks in pharmaceutical research. The specific (1R,3R) stereochemical configuration became particularly relevant as researchers recognized the importance of absolute stereochemistry in biological activity and pharmaceutical efficacy. The first documented synthesis of this compound appeared in patent literature related to pharmaceutical intermediates, where it was identified as a key building block for the preparation of biologically active compounds.

The compound's registration in chemical databases, including its assignment of CAS number 1009075-44-8, occurred in the early 2000s as synthetic methodologies became more refined and the compound gained recognition as a valuable synthetic intermediate. Subsequent research has focused on optimizing synthetic routes, improving stereochemical control, and expanding applications in pharmaceutical chemistry. The development of palladium-catalyzed deprotection methodologies has particularly enhanced the utility of this compound in complex synthetic sequences.

Research Importance in Contemporary Chemistry

In contemporary chemical research, this compound has established itself as a crucial building block for several important applications. The compound serves as an essential intermediate in pharmaceutical research, particularly in the synthesis of chiral pharmaceuticals where stereochemical control is paramount. Its role as a protected diamine equivalent has made it valuable for the construction of complex molecular architectures, including natural products and pharmaceutical targets that require precise stereochemical arrangements.

The compound's significance extends to its use in peptide synthesis and medicinal chemistry applications where the carbamate protecting group strategy enables selective functionalization of amino groups. Research has demonstrated its utility in the synthesis of various bioactive compounds, including potential therapeutic agents targeting adenosine receptors and other biological targets. The ability to selectively remove the tert-butyloxycarbonyl protecting group under mild acidic conditions while preserving other functional groups has made this compound particularly valuable in multi-step synthetic sequences.

Recent developments in synthetic methodology have highlighted the compound's role in stereoselective synthesis and its potential for creating libraries of chiral building blocks. The compound's commercial availability from multiple suppliers has facilitated its adoption in both academic and industrial research settings, with applications ranging from early-stage drug discovery to advanced pharmaceutical development. Current research continues to explore new synthetic applications and improved methodologies for its preparation and utilization, reflecting its ongoing importance in contemporary synthetic organic chemistry.

| Research Application | Significance | Key Advantages |

|---|---|---|

| Pharmaceutical Synthesis | Chiral building block for drug development | Stereochemical control, selective protection |

| Peptide Chemistry | Protected amino acid derivative | Orthogonal protection, mild deprotection |

| Natural Product Synthesis | Cyclic amino acid equivalent | Conformational rigidity, stereochemical definition |

| Medicinal Chemistry | Bioactive compound intermediate | Commercial availability, synthetic versatility |

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVMVTUWHCOHX-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009075-44-8 | |

| Record name | tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis Overview

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, also known as tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate, is a chemical compound with the molecular formula \$$C{10}H{20}N{2}O{2}\$$ and a molecular weight of 200.28. It is often used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.

Preparation Method from ((1R,3R)-3-allyloxycarbonylamino-cyclopentyl)-carbamic acid tert-butyl ester

This method involves the palladium-catalyzed removal of the allyloxycarbonyl group from ((1R,3R)-3-allyloxycarbonylamino-cyclopentyl)-carbamic acid tert-butyl ester to yield the target compound.

- ((1R,3R)-3-allyloxycarbonylamino-cyclopentyl)-carbamic acid tert-butyl ester

- 1,3-dimethylbarbituric acid

- Tetrakis(triphenylphosphine)palladium \$$Pd(PPh3)4\$$

- Dichloromethane (DCM)

- Mix ((1R,3R)-3-allyloxycarbonylamino-cyclopentyl)-carbamic acid tert-butyl ester (890 mg, 3.13 mmol), 1,3-dimethylbarbituric acid (1.47 g, 9.39 mmol), and \$$Pd(PPh3)4\$$ (181 mg, 0.15 mmol) in DCM (30 mL).

- Stir the reaction mixture at ambient temperature for 90 minutes.

- Concentrate the reaction mixture under vacuum.

- Purify the residue by column chromatography on silica gel, using a gradient of 2M \$$NH_3\$$ in methanol solution in DCM.

Yield: 56%

- LCMS (Method F, ESI): RT = 0.36 min, m+H = 200.9

- ¹H NMR (400 MHz, DMSO-d6) δ: 6.77 (s, 1 H), 3.90 (m, 1 H), 3.31 (m, 1 H), 1.87 (m, 2 H), 1.54 (m, 2 H), 1.37 (s, 10 H), 1.18 (m, 1 H)

Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 645400-44-8 |

| Molecular Formula | \$$C{10}H{20}N{2}O{2}\$$ |

| Molecular Weight | 200.28 |

Stock Solution Preparation (for tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate)

| Stock Solution | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.993 mL | 24.965 mL | 49.9301 mL |

| 5 mM | 0.9986 mL | 4.993 mL | 9.986 mL |

| 10 mM | 0.4993 mL | 2.4965 mL | 4.993 mL |

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidative conditions.

Reduction: The compound can be reduced to remove the carbamate protecting group, typically using hydrogenation or catalytic reduction methods.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Deprotected amine.

Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Research has shown that it can act as a selective inhibitor for certain enzymes, which could be beneficial in treating various diseases. For instance, studies have focused on its interaction with cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer therapy .

Organic Synthesis

In organic chemistry, tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate serves as a valuable building block for synthesizing more complex molecules. Its carbamate functionality allows for further derivatization, making it useful in the development of new compounds with desired biological activities .

Research indicates that this compound may exhibit biological activity due to its structural features. It has been studied for its interactions with various biological targets, including enzymes involved in metabolic pathways. For example, it has shown promise in modulating the activity of serine proteases, which play roles in inflammation and other physiological processes .

Case Studies

Mechanism of Action

The mechanism by which tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate exerts its effects depends on its application. In medicinal chemistry, the carbamate group is often used to protect the amino group during synthesis. Once in the biological system, enzymatic hydrolysis releases the active amine, which can interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on stereochemistry, substituents, and functional group modifications. Key examples include:

Stereoisomers

- tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate (CAS: 774212-81-6): Differs in the 3-position stereochemistry (S vs. R), altering spatial interactions in chiral environments. Molecular weight: 200.28 g/mol .

- tert-Butyl (cis-3-aminocyclopentyl)carbamate (CAS: 454709-98-9): The cis isomer (1R,3R or 1S,3S) exhibits distinct solubility and reactivity due to intramolecular hydrogen bonding differences .

Functional Group Variations

- tert-Butyl [(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1): Replaces the amine group with a hydroxyl group. This substitution reduces nucleophilicity, impacting coupling efficiency. Molecular formula: C₁₀H₁₉NO₃ .

- tert-Butyl ((1S,3R)-3-(methylamino)cyclopentyl)carbamate (CAS: 1821739-64-3): Features a methylated amine (N–CH₃), increasing lipophilicity (LogP: ~2.8 vs. 2.48 for the parent compound). Molecular weight: 214.31 g/mol .

- tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate (CAS: 862700-45-6): Adds an aminomethyl group to the cyclopentane ring, enhancing steric bulk. Molecular formula: C₁₁H₂₂N₂O₂ .

Salt Forms

- rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride (CAS: 1956310-58-9): The hydrochloride salt improves solubility in polar solvents. Molecular weight: 236.74 g/mol. Hazard profile remains similar (H302, H315) .

Molecular Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| 1009075-44-8 (Parent) | C₁₀H₂₀N₂O₂ | 200.28 | (1R,3R) stereochemistry |

| 774212-81-6 | C₁₀H₂₀N₂O₂ | 200.28 | (1R,3S) stereochemistry |

| 454709-98-9 | C₁₀H₂₀N₂O₂ | 200.28 | cis isomer |

| 1821739-64-3 | C₁₁H₂₂N₂O₂ | 214.31 | N-methylated amine |

| 1956310-58-9 (HCl salt) | C₁₀H₂₁ClN₂O₂ | 236.74 | Enhanced solubility |

Biological Activity

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : 200.282 g/mol

- CAS Number : 1009075-44-8

This compound features a tert-butyl group attached to a carbamate functional group, which is linked to a cyclopentylamine structure. The (1R,3R) stereochemistry indicates the presence of chiral centers that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Compounds with similar structures have been studied for their potential as:

- Enzyme Inhibitors : The compound may inhibit or modulate enzyme activities, particularly those involved in neurotransmitter signaling pathways.

- Neuroprotective Agents : The cyclopentylamine core suggests potential neuroprotective effects, making it relevant in the study of neurodegenerative diseases.

Neuroprotective and Pharmacological Studies

- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties. Its structure allows for interactions with neurotransmitter receptors, which could lead to antidepressant effects.

- Enzyme Interaction Studies : Research has focused on the affinity of this compound for various receptors and enzymes. Investigations into its binding affinity with proteins involved in cell signaling pathways are ongoing.

- Therapeutic Potential : As a pharmaceutical intermediate, this compound is being evaluated for its role in drug development, particularly in synthesizing biologically active molecules .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₀H₂₀N₂O₂ | Neuroprotective potential; enzyme inhibitor |

| 1-Amino-cyclopentane | C₅H₁₃N | Basic amine structure without carbamate functionality |

| N-Boc-(1R,3S)-3-amino-cyclopentanol | C₉H₁₉N₁O₂ | Contains a Boc protecting group; used in peptide synthesis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, and how are stereochemical outcomes controlled?

- Methodology : The synthesis typically involves coupling tert-butyl carbamate with a cyclopentylamine derivative under basic conditions. For stereochemical control, chiral auxiliaries or enantioselective catalysts are employed. For example, sodium borohydride reduction in tetrahydrofuran (THF) under nitrogen atmosphere is used to stabilize intermediates and preserve stereochemistry . Reaction conditions (e.g., inert atmosphere, temperature) are critical to minimize racemization .

- Data Analysis : Characterization via H/C NMR and chiral HPLC confirms stereochemical purity. Discrepancies in enantiomeric excess (ee) may arise from incomplete resolution during purification, requiring iterative optimization .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at room temperature, protected from light. Degradation studies suggest hydrolysis of the carbamate group under acidic or humid conditions, necessitating desiccants and moisture-free environments .

- Contradictions : While some sources recommend refrigeration, others indicate room temperature stability if oxygen exposure is minimized. Stability assays (e.g., TLC, LC-MS) are advised to validate storage protocols .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodology : Use a combination of:

- NMR spectroscopy to confirm regiochemistry and detect impurities.

- LC-MS/HPLC (C18 columns, UV detection) to quantify purity and resolve enantiomers.

- Chiral chromatography (e.g., Chiralpak® AD-H) to determine ee .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) for this compound?

- Methodology : Perform empirical measurements using standardized protocols:

- Solubility : Test in solvents (DMSO, THF, water) via gravimetric analysis.

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine decomposition temperatures.

Q. What strategies mitigate side reactions during functionalization of the aminocyclopentyl moiety?

- Methodology : Protect the amine group before derivatization. For example:

- Selective Protection : Use acid-labile groups (e.g., Fmoc) orthogonal to the Boc group.

- Reaction Optimization : Screen coupling agents (e.g., HATU vs. EDCI) to minimize epimerization .

Q. How does the compound’s stereochemistry influence its biological interactions, and what assays validate this?

- Methodology :

- Enzymatic Assays : Compare (1R,3R) and (1S,3S) enantiomers in enzyme inhibition studies (e.g., kinase or protease targets).

- Molecular Docking : Use X-ray crystallography or cryo-EM to map binding poses.

Q. What environmental precautions are necessary when scaling up synthesis, and how are waste byproducts managed?

- Methodology :

- Containment : Use fume hoods and closed systems to prevent aerosolization.

- Waste Treatment : Hydrolyze carbamate groups under basic conditions (e.g., NaOH) to non-toxic urea derivatives before disposal .

- Regulatory Compliance : Follow OSHA (P95/P99 respirators) and EU (EN 143) PPE guidelines for handling fine powders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.